molecular formula C12H12Cl2N2O4S B5145935 2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide

2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide

Cat. No. B5145935
M. Wt: 351.2 g/mol
InChI Key: ACJNRHLLIFGCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as DMSO2-AM or Compound 32 and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as histone deacetylases and carbonic anhydrases, which play a key role in cancer cell growth and proliferation. Additionally, this compound has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth. Additionally, this compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a range of different cancer cell types and can inhibit cancer cell growth in vitro and in vivo. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide. One potential direction is the development of more potent and selective analogs of this compound for use in cancer research and the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as immunology and infectious diseases. Finally, more research is needed to determine the optimal dosage and administration of this compound to minimize potential toxicity and maximize its therapeutic potential.

Synthesis Methods

The synthesis of 2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide involves the reaction of 2,4-dichlorobenzoic acid with N-methylpyrrolidone in the presence of thionyl chloride. The resulting product is then treated with sodium hydride and N,N-dimethylformamide to form the final product. This method is a multistep process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide has been extensively studied for its potential applications in various fields. One of the most notable applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O4S/c1-15-12(18)7-5-10(9(14)6-8(7)13)21(19,20)16-4-2-3-11(16)17/h5-6H,2-4H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJNRHLLIFGCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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